

Quantitative comparison of parthenocarpic fruit quality induced by 4-CPA and GA3

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Compound of Interest

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A Comparative Guide to Inducing Parthenocarpy: 4-CPA vs. GA3 in Fruit Quality

For researchers and professionals in drug development and agriculture, the artificial induction of parthenocarpy—fruit development without fertilization—is a key technique for ensuring stable yields and desirable fruit characteristics. Among the plant growth regulators used for this purpose, the synthetic auxin 4-chlorophenoxyacetic acid (4-CPA) and gibberellic acid (GA3) are prominent. This guide provides a quantitative comparison of their effects on the quality of parthenocarpic fruit, supported by experimental data and detailed protocols.

Quantitative Comparison of Fruit Quality Parameters

The application of 4-CPA and GA3 significantly influences various fruit quality attributes. The following tables summarize the quantitative effects of these regulators on key parameters in tomato, a model organism for parthenocarpy studies.

Table 1: Effects of 4-CPA and GA3 on Fruit Set, Yield, and Physical Characteristics

Parameter	4-CPA Treatment	GA3 Treatment	Control (Untreated)	Reference(s)
Fruit Set (%)	Increased by up to 36-100% in sweet cherry and tomato.[1][2] A mixture of 4-CPA and GAs can increase fruit set to 88% in tomato under heat stress.[3]	A combination of GA3 + GA4/7 was more effective than GA3 alone in improving fruit set in sweet cherry.[1][2]	Lower fruit set, especially under high-temperature conditions.[3]	[1][2][3]
Number of Fruits per Plant	Significantly increased.	Significantly increased.	Lower number of fruits.	[4]
Average Fruit Weight (g)	Increased.	Increased.	Lower fruit weight.	[4][5]
Total Yield per Plant (g)	Significantly improved.	Significantly improved.	Lower yield.	[4][5]
Puffy/Abnormal Fruit	Higher incidence, especially at higher temperatures.[3]	Lower incidence of abnormal fruits compared to 4-CPA.[3]	N/A	[3]

Table 2: Effects of 4-CPA and GA3 on Biochemical and Nutritional Quality

Parameter	4-CPA Treatment	GA3 Treatment	Control (Untreated)	Reference(s)
Total Soluble Solids (TSS) (°Brix)	Increased.[4] No significant difference was observed in some studies.[6]	Increased.[4]	Lower TSS.	[4][6]
Titrateable Acidity (%)	Increased.[4]	No significant change or slight increase.	Lower titrateable acidity.	[4]
Ascorbic Acid (Vitamin C) (mg/100g)	Increased.[7]	Increased.	Lower ascorbic acid content.	[7]
Lycopene Content (mg/100g)	Increased.[4]	Generally, no significant effect, but can delay ripening-related color changes.[8]	Lower lycopene content.	[4][8]
Sugar Content	No significant effect on sugar accumulation in some studies.[9]	Can enhance the synthesis of sugars.[10]	Baseline sugar content.	[9][10]
Amino Acid Content	8 mg/L treatment significantly increased total amino acids, particularly umami-related glutamic and aspartic acids.[9]	N/A	Baseline amino acid content.	[9]
Volatile Compounds	Increased the diversity of volatile organic compounds,	N/A	Baseline volatile profile.	[9]

shifting the
aroma profile.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are generalized protocols based on published studies for the application of 4-CPA and GA3 to induce parthenocarp and assess fruit quality.

Induction of Parthenocarp

- Plant Material: Tomato (e.g., *Solanum lycopersicum* L.) or other target species are grown under controlled greenhouse conditions.
- Preparation of Solutions:
 - 4-CPA: Prepare stock solutions of 4-CPA (e.g., 15, 45, 75 µg/mL) by dissolving the chemical in a small amount of ethanol before diluting with distilled water.[4]
 - GA3: Prepare stock solutions of GA3 (e.g., 10, 20, 30 µg/mL) by dissolving in distilled water.[4]
- Application:
 - Timing: Apply 4-CPA at the anthesis stage (when flowers are open).[4] GA3 is typically applied about three weeks after transplanting.[4]
 - Method: Spray the flower clusters until runoff. For some studies, clusters are dipped into the solution.[3]
- Control Group: A control group of plants is sprayed with distilled water.

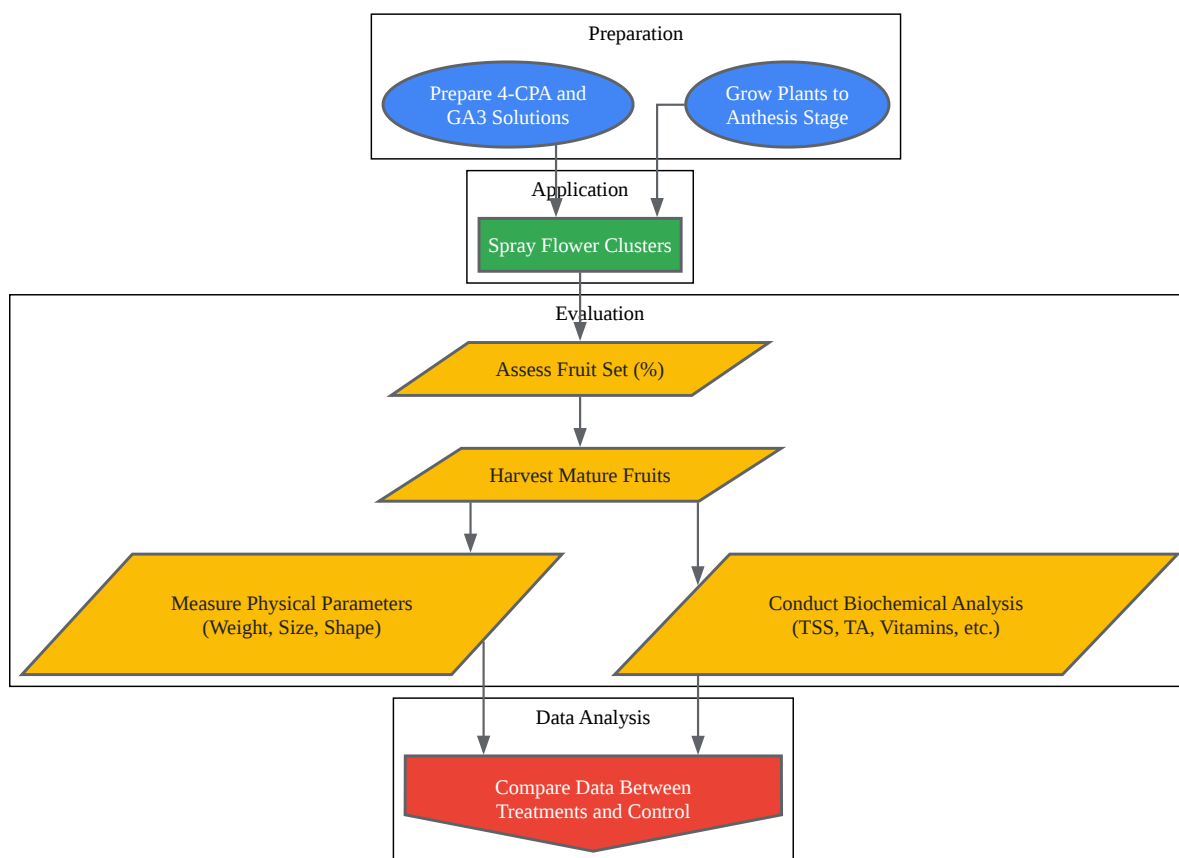
Fruit Quality Analysis

- Fruit Set Percentage: Tag a specific number of flowers (e.g., 10) per treatment group and record the number of fruits that develop to a certain size (e.g., >20 mm diameter).[3]
Calculate the percentage of fruit set.

- Yield and Physical Parameters:
 - Harvest mature fruits from each plant.
 - Record the total number of fruits and the total weight to determine the yield per plant.[4]
 - Measure the weight of individual fruits.
 - Assess the shape and identify any abnormalities like puffiness.[3]
- Biochemical Analysis:
 - Total Soluble Solids (TSS): Homogenize fruit pulp and measure the TSS content using a digital refractometer. Express the results in °Brix.
 - Titratable Acidity (TA): Titrate a known volume of fruit juice with a standardized sodium hydroxide (NaOH) solution to a specific pH endpoint (e.g., pH 8.1). Calculate the TA as a percentage of the predominant acid (e.g., citric acid in tomatoes).
 - Ascorbic Acid (Vitamin C): Determine the ascorbic acid content using methods such as titration with 2,6-dichlorophenolindophenol dye.
 - Lycopene Content: Extract lycopene from the fruit pulp using an organic solvent mixture (e.g., acetone-hexane) and measure the absorbance at a specific wavelength (e.g., 503 nm) using a spectrophotometer.

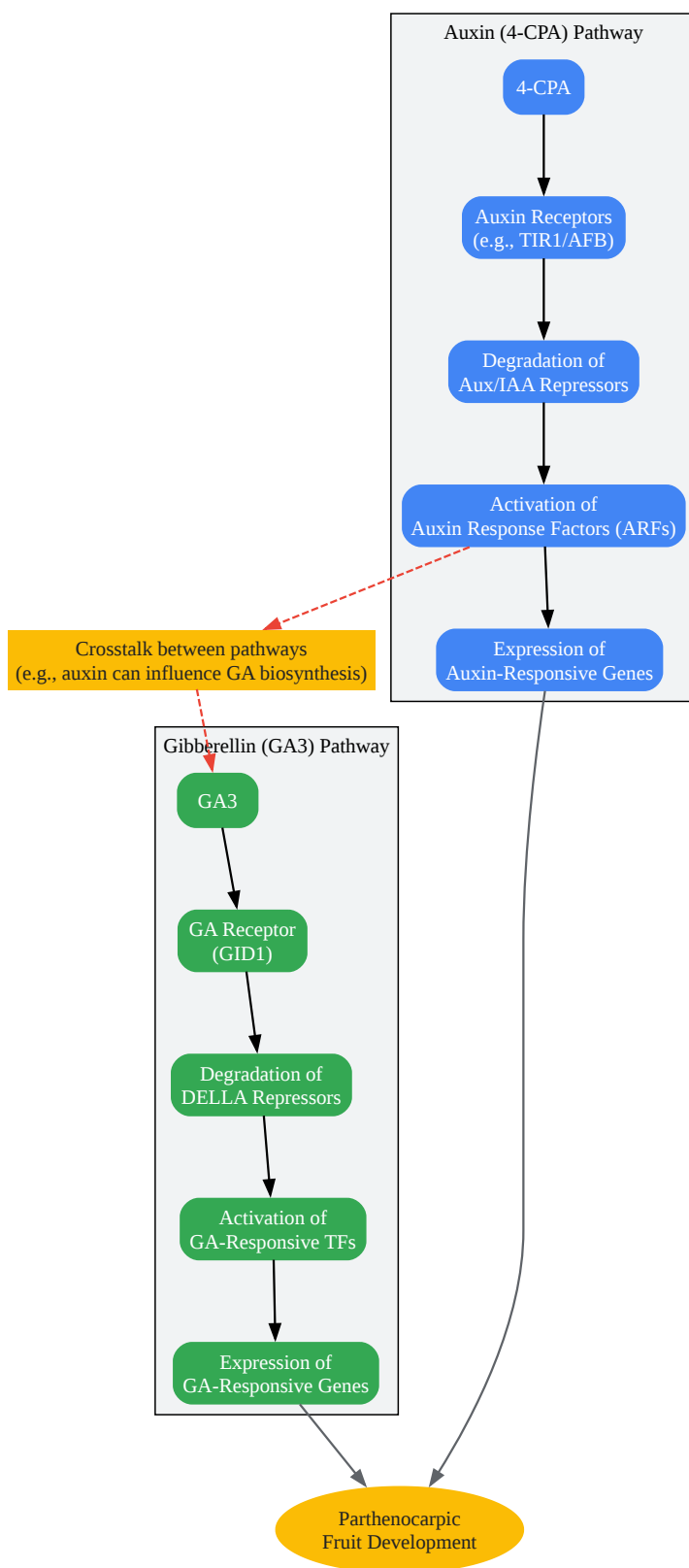
Visualizing the Process and Pathways

To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.



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Caption: Experimental workflow for comparing 4-CPA and GA3 effects on parthenocarpic fruit.



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Caption: Simplified signaling pathways of auxin (4-CPA) and gibberellin (GA3) in fruit development.

Conclusion

Both 4-CPA and GA3 are effective inducers of parthenocarpy, leading to significant improvements in fruit set and yield compared to untreated plants, especially under conditions that are unfavorable for pollination, such as high temperatures.[3][4]

- 4-CPA appears to be particularly potent in increasing fruit set and yield.[4] However, it may also increase the incidence of abnormal or puffy fruits.[3] Notably, lower concentrations of 4-CPA have been shown to enhance the nutritional and flavor quality of cherry tomatoes by increasing amino acid content and diversifying volatile compounds.[9]
- GA3 also enhances fruit set and yield and may be preferable in situations where fruit shape and uniformity are critical, as it tends to produce fewer abnormal fruits.[3] Its role in increasing sugar content can be beneficial for improving fruit taste.[10]

The choice between 4-CPA and GA3, or a combination of both, will depend on the specific crop, environmental conditions, and desired quality attributes of the final product. Further research into the synergistic effects of these plant growth regulators could unlock new strategies for optimizing parthenocarpic fruit quality.

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